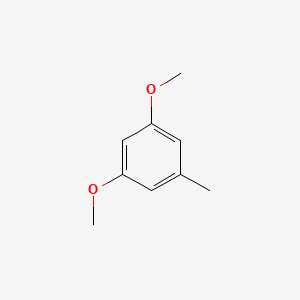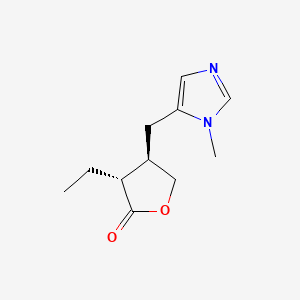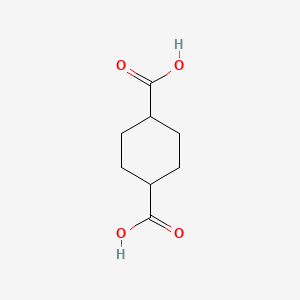
1,4-Cyclohexanedicarboxylic acid
Vue d'ensemble
Description
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4 . It has a cyclohexane-based structure and is known for its better weatherability, higher impact strength, and faster stress relaxation . The CO2H groups are attached to the opposite carbon centers of the cyclohexane ring. These groups can be cis or trans .
Synthesis Analysis
Valuable polyester monomers and plasticizers—1,4‐cyclohexanedimethanol (CHDM), 1,4‐cyclohexanedicarboxylic acid (CHDA), and 1,2‐cyclohexanedicarboxylates—have been prepared by a new strategy. The synthetic processes involve a proline‐catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate (or fumarate) .
Molecular Structure Analysis
The molecular formula of 1,4-Cyclohexanedicarboxylic acid is C8H12O4 . The CO2H groups are attached to the opposite carbon centers of the cyclohexane ring. These groups can be cis or trans .
Chemical Reactions Analysis
A unique non-planar ring structure 1,4-cyclohexanedicarboxylic acid (CHDA) is introduced to synthesize a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) (PBAC) copolyester . The role of cis-CHDA is found to be rigid which initiates a high modulus and strength, and soft which results in a decreased melting temperature and increased elongation at break and elasticity .
Physical And Chemical Properties Analysis
1,4-Cyclohexanedicarboxylic acid is a white solid with a density of 1.36 g/cm^3 . Its melting point is 312.5 °C (594.5 °F; 585.6 K) for the trans isomer and 168-170°C for the cis isomer . The molecular weight is 172.180 g·mol^−1 .
Applications De Recherche Scientifique
Synthesis of Diverse Organic Compounds
1,4-CHDA serves as a vital reagent for synthesizing diverse organic compounds . Its versatile properties make it a key player in scientific research, contributing to the development of a wide range of organic compounds .
Catalyst in Polymerization of Olefins
1,4-CHDA acts as a catalyst in the polymerization of olefins . This process is crucial in the production of polymers, which have a wide range of applications in various industries .
Reactant in Polyester Synthesis
1,4-CHDA is used as a reactant in the synthesis of polyesters . Polyesters are widely used in the textile industry, as well as in the production of various consumer goods .
Production of Copolyamides
1,4-CHDA is used in the production of copolyamides . These materials have excellent thermal and mechanical properties, making them suitable for use in a variety of applications .
Enhancing Mechanical Properties of Materials
The addition of 1,4-CHDA to materials can enhance their mechanical properties . For example, it has been shown to increase the Young’s modulus and tensile strength of copolyamides .
Improving Thermal Properties of Materials
1,4-CHDA can also improve the thermal properties of materials . It has been shown to increase the glass transition temperatures of copolyamides .
Mécanisme D'action
Target of Action
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4 . It is primarily used in the synthesis of polyesters and polyamides , serving as a monomer in the production of these polymers. Therefore, its primary targets are the polymer chains where it is incorporated.
Mode of Action
1,4-CHDA interacts with its targets (polymer chains) through polymerization reactions. In these reactions, the carboxylic acid groups of 1,4-CHDA react with other monomers, forming ester or amide bonds and resulting in the formation of long polymer chains .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-CHDA is the polymerization process. This compound serves as a building block in the synthesis of polyesters and polyamides . The resulting polymers can have various applications, including the production of engineering plastics, car industry components, electric wires, mechanical components, monofilaments, films, sports equipment, telecom, shoes, and technological textiles .
Result of Action
The incorporation of 1,4-CHDA into polymer chains results in polymers with enhanced properties. For instance, 1,4-CHDA-based polyesters exhibit better weatherability, higher impact strength, and faster stress relaxation . These enhanced properties make the resulting polymers suitable for various applications, including those requiring durability and resistance to environmental factors .
Action Environment
The efficacy and stability of 1,4-CHDA in polymer production can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of catalysts, and the nature of the other monomers involved in the reaction . For instance, the cis and trans isomers of 1,4-CHDA can exhibit different properties, influencing the characteristics of the resulting polymers .
Orientations Futures
The role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer has been explored in depth . The introduction of the rigid structure of 1,4-cyclohexanedicarboxylic acid (CHDA) has shown to improve thermal stability, increase glass transition temperature, and improve mechanical properties . This suggests that 1,4-Cyclohexanedicarboxylic acid has potential for future applications in the synthesis of polymers with very different properties .
Propriétés
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Cyclohexanedicarboxylic acid | |
CAS RN |
1076-97-7, 619-81-8, 619-82-9 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hexahydroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-cyclohexanedicarboxylic acid?
A1: 1,4-Cyclohexanedicarboxylic acid has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: What are the key spectroscopic features of 1,4-cyclohexanedicarboxylic acid?
A2: While specific spectroscopic data is not provided in the research excerpts, 1,4-cyclohexanedicarboxylic acid can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR would reveal characteristic peaks for carboxylic acid functional groups (C=O and O-H stretches), while NMR would provide detailed information on the hydrogen and carbon environments within the molecule. [, , ]
Q3: Does the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid impact its properties?
A3: Yes, the cis/trans isomerism significantly influences the properties of 1,4-cyclohexanedicarboxylic acid. For instance, polymers synthesized with varying ratios of cis- and trans-1,4-cyclohexanedicarboxylic acid exhibit distinct thermal and mechanical behaviors. [, , , ] Generally, the trans isomer is favored at higher temperatures and in crystalline phases. []
Q4: How does the conformation of 1,4-cyclohexanedicarboxylic acid affect its coordination behavior in metal-organic frameworks (MOFs)?
A4: The flexible nature of 1,4-cyclohexanedicarboxylic acid allows for different conformations (e.g., e,e-trans, a,a-trans, e,a-cis), each influencing its coordination to metal ions during MOF synthesis. This results in a diverse range of MOF structures with varying pore sizes and shapes, impacting their applications in areas like gas adsorption and separation. [, ]
Q5: What are the main applications of 1,4-cyclohexanedicarboxylic acid?
A5: 1,4-Cyclohexanedicarboxylic acid is primarily utilized as a monomer in the production of polyesters and polyamides. These polymers find extensive use in various industries, including textiles, packaging, and coatings. [, , , , ]
Q6: How does 1,4-cyclohexanedicarboxylic acid contribute to the properties of polyesters?
A6: Incorporating 1,4-cyclohexanedicarboxylic acid into polyesters can impact their thermal properties, often leading to a decrease in melting temperature. This modification can be achieved without significantly compromising the material's tensile and elastic properties. [] The cis isomer tends to enhance elasticity, while the trans isomer contributes to rigidity. []
Q7: Can 1,4-cyclohexanedicarboxylic acid be used to create biodegradable polymers?
A7: Yes, polyanhydrides synthesized from 1,4-cyclohexanedicarboxylic acid have shown promise in drug delivery applications due to their biodegradability. The degradation rate can be further tuned by incorporating other monomers like adipic acid. []
Q8: What factors influence the degradation rate of polyanhydrides based on 1,4-cyclohexanedicarboxylic acid?
A8: Several factors, including the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid, crystallinity of the polymer, and the presence of other monomers within the polymer chain, can impact the degradation rate. For instance, higher crystallinity generally results in slower degradation. []
Q9: How does 1,4-cyclohexanedicarboxylic acid contribute to the performance of polyurethane-polysiloxane ceramer coatings?
A9: In polyurethane-polysiloxane ceramer coatings, the 1,4-cyclohexanedicarboxylic acid-derived polyester serves as the primary component, imparting desired mechanical properties. The addition of polysiloxane enhances adhesion and corrosion resistance. []
Q10: Is 1,4-cyclohexanedicarboxylic acid used in catalytic applications?
A10: While 1,4-cyclohexanedicarboxylic acid itself is not typically a catalyst, its synthesis can involve catalytic processes. For example, the hydrogenation of terephthalic acid to produce 1,4-cyclohexanedicarboxylic acid often employs catalysts containing ruthenium and tin. []
Q11: What factors influence the selectivity of catalytic hydrogenation reactions involving 1,4-cyclohexanedicarboxylic acid?
A11: The choice of catalyst, specifically the type of tin compound and support material used, can significantly impact the selectivity of hydrogenation. Additionally, the ratio of tin to ruthenium in bimetallic catalysts influences the formation of specific active sites that favor the production of desired products like 1,4-cyclohexanedimethanol. []
Q12: Have computational methods been used to study 1,4-cyclohexanedicarboxylic acid and its derivatives?
A12: Yes, computational methods like molecular docking have been employed to investigate the interactions between 1,4-cyclohexanedicarboxylic acid-based polymers and enzymes like lipases. These simulations help understand the degradation mechanisms of these polymers in various solvent systems. []
Q13: Can computational modeling predict the properties of 1,4-cyclohexanedicarboxylic acid-based polymers?
A13: While not explicitly mentioned in the provided research, computational techniques like molecular dynamics simulations can potentially be used to predict the properties of these polymers. Such simulations could provide insights into their thermal behavior, mechanical strength, and degradation profiles.
Q14: How does the structure of 1,4-cyclohexanedicarboxylic acid relate to its activity in drug delivery systems?
A14: The cyclic structure and presence of two carboxylic acid groups in 1,4-cyclohexanedicarboxylic acid allow for the formation of polyanhydrides. These polymers can encapsulate and release drugs in a controlled manner. The degradation rate, influenced by the polymer's structure, dictates the drug release profile. []
Q15: Can 1,4-cyclohexanedicarboxylic acid be used to deliver hydrolytically labile drugs?
A15: Yes, 1,4-cyclohexanedicarboxylic acid-based polyanhydrides have demonstrated the ability to encapsulate and protect hydrolytically labile drugs like azanucleosides. These formulations shield the drugs from premature degradation, potentially improving their bioavailability and therapeutic efficacy. []
Q16: What is known about the toxicity of 1,4-cyclohexanedicarboxylic acid and its derivatives?
A16: Research suggests that crude 4-methylcyclohexanemethanol (MCHM), which contains 1,4-cyclohexanedicarboxylic acid and its derivatives, exhibits low to moderate acute and subchronic oral toxicity. Studies also indicate low mutagenic and carcinogenic potential for these compounds. []
Q17: Are there any environmental concerns associated with 1,4-cyclohexanedicarboxylic acid?
A17: While the provided research excerpts do not extensively cover the environmental impact, it is crucial to consider the potential effects of 1,4-cyclohexanedicarboxylic acid and its derivatives throughout their lifecycle, from production and use to disposal. Implementing appropriate waste management and recycling strategies can help mitigate any negative environmental consequences. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



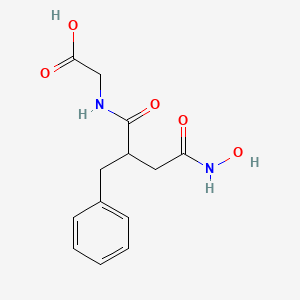
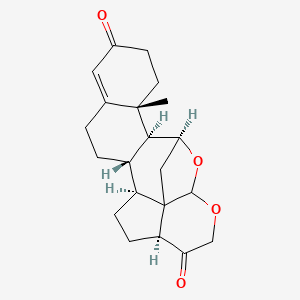


![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
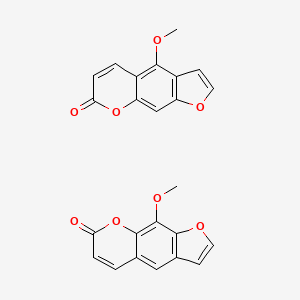
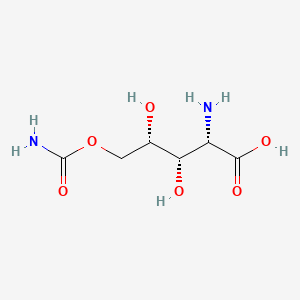
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
